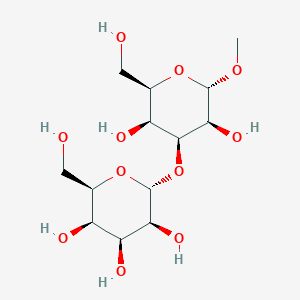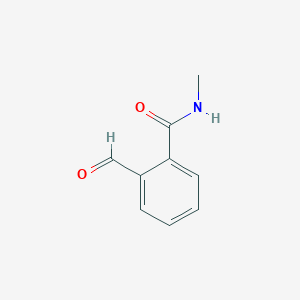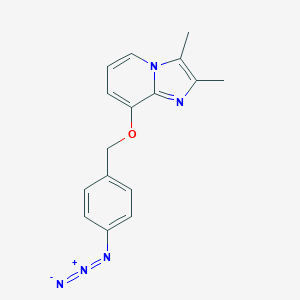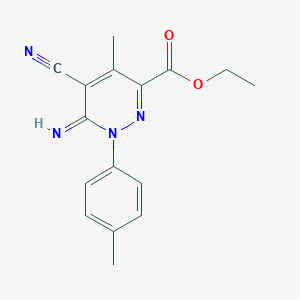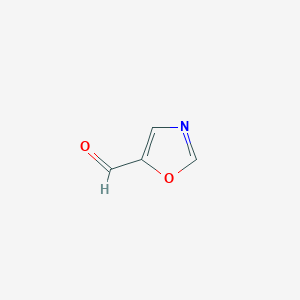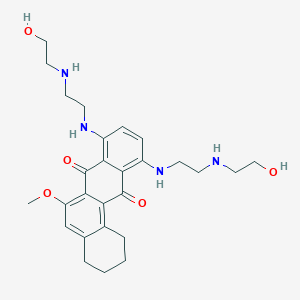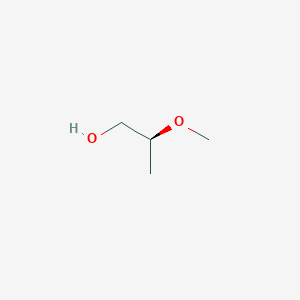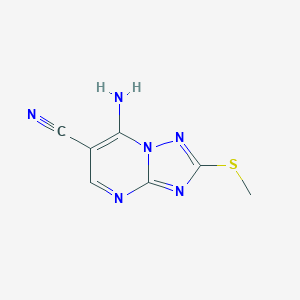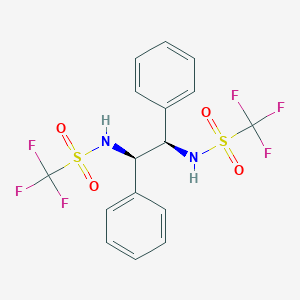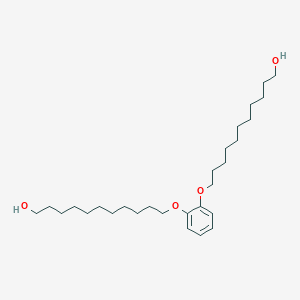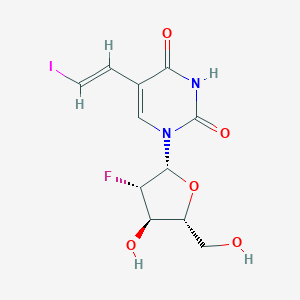
(2E)-2-methyl-4-oxo-2-pentenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-methyl-4-oxo-2-pentenoic acid, also known as MOPA, is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is an important intermediate in the synthesis of various natural products, such as terpenoids, alkaloids, and steroids. MOPA has attracted the attention of many researchers due to its unique chemical properties and potential biological activities.
作用机制
The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid is not fully understood. However, it has been proposed that (2E)-2-methyl-4-oxo-2-pentenoic acid may exert its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid may interact with specific targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
(2E)-2-methyl-4-oxo-2-pentenoic acid has been shown to have various biochemical and physiological effects. For example, (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid can induce the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Moreover, (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the replication of HIV-1 by targeting the viral integrase enzyme.
实验室实验的优点和局限性
(2E)-2-methyl-4-oxo-2-pentenoic acid has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify. Secondly, it has a high chemical stability, which makes it suitable for long-term storage. Thirdly, it has a broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations associated with the use of (2E)-2-methyl-4-oxo-2-pentenoic acid in lab experiments. For example, its solubility in water is limited, which may limit its application in aqueous systems. Moreover, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
未来方向
There are several future directions for the research on (2E)-2-methyl-4-oxo-2-pentenoic acid. Firstly, more studies are needed to elucidate the mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid, particularly its interactions with specific targets. Secondly, the potential application of (2E)-2-methyl-4-oxo-2-pentenoic acid in the treatment of various diseases, such as cancer and viral infections, needs to be further explored. Thirdly, the development of new synthetic methods for (2E)-2-methyl-4-oxo-2-pentenoic acid and its derivatives may lead to the discovery of novel biological activities. Finally, the evaluation of the safety and toxicity of (2E)-2-methyl-4-oxo-2-pentenoic acid in vivo is crucial for its potential clinical application.
合成方法
(2E)-2-methyl-4-oxo-2-pentenoic acid can be synthesized through several methods, including the oxidation of 2-methyl-2-penten-4-ol with potassium permanganate, the reaction of 2-methyl-1,3-pentadiene with ozone, and the condensation of acetone with malonic acid. Among these methods, the oxidation of 2-methyl-2-penten-4-ol is the most commonly used one, which involves the use of potassium permanganate as the oxidizing agent.
科学研究应用
(2E)-2-methyl-4-oxo-2-pentenoic acid has been extensively studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been reported that (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppress the activity of NF-κB, which plays a crucial role in the regulation of inflammation. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid has been shown to induce apoptosis in various cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, (2E)-2-methyl-4-oxo-2-pentenoic acid has been found to possess anti-viral activity against HIV-1, HSV-1, and HCV.
属性
CAS 编号 |
113105-24-1 |
|---|---|
产品名称 |
(2E)-2-methyl-4-oxo-2-pentenoic acid |
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
(E)-2-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+ |
InChI 键 |
YUICRCSHEOZHST-ONEGZZNKSA-N |
手性 SMILES |
C/C(=C\C(=O)C)/C(=O)O |
SMILES |
CC(=CC(=O)C)C(=O)O |
规范 SMILES |
CC(=CC(=O)C)C(=O)O |
同义词 |
2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



